4-Dodecanone
Description
4-Dodecanone (C₁₂H₂₄O) is a straight-chain aliphatic ketone with the carbonyl group positioned at the fourth carbon. Structurally, it is represented as CH₃(CH₂)₇CO(CH₂)₂CH₃. This compound belongs to the class of medium-chain ketones, characterized by their volatility and solubility in organic solvents. While direct data on this compound is sparse in the provided evidence, its substituted derivatives and structural analogs offer insights into its properties.
Ketones like this compound are typically synthesized via oxidation of secondary alcohols or through Friedel-Crafts acylation. Its reactivity includes nucleophilic additions and participation in condensation reactions.
Properties
IUPAC Name |
dodecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQSOIZWTINZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210287 | |
| Record name | Dodecan-4-one | |
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Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Dodecanone | |
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CAS No. |
6137-26-4 | |
| Record name | 4-Dodecanone | |
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| Record name | Dodecan-4-one | |
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| Record name | 4-Dodecanone | |
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| Record name | Dodecan-4-one | |
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| Record name | 4-Dodecanone | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation Reaction: One common method for synthesizing 4-Dodecanone involves the oxidation of dodecanol.
Acylation Reaction: Another method involves the acylation of 1-dodecanol with acid anhydride or acid chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Major Products Formed
Oxidation: Dodecanoic acid
Reduction: 4-Dodecanol
Substitution: Various substituted ketones depending on the nucleophile used
Scientific Research Applications
Chemical Synthesis
Organic Synthesis:
4-Dodecanone serves as an essential intermediate in organic synthesis. It is frequently employed as a starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution:
- Oxidation: this compound can be oxidized to form dodecanoic acid.
- Reduction: Reduction processes yield 4-dodecanol.
- Substitution Reactions: Nucleophilic substitution can lead to various substituted ketones.
Table 1: Reactions Involving this compound
| Reaction Type | Product | Example Reagents |
|---|---|---|
| Oxidation | Dodecanoic acid | Potassium permanganate |
| Reduction | 4-Dodecanol | Sodium borohydride |
| Nucleophilic Substitution | Substituted Ketones | Grignard reagents |
Biological Research
Antimicrobial Properties:
Research has indicated that this compound exhibits antimicrobial activity, which is particularly relevant in developing natural preservatives and antimicrobial agents. Studies have shown its effectiveness against various bacterial strains, making it a candidate for applications in food preservation and medical formulations.
Case Study: Antimicrobial Activity
A study demonstrated that this compound significantly inhibited the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action likely involves disrupting bacterial cell membranes, leading to cell lysis.
Industrial Applications
Fragrance Industry:
this compound is widely used in the fragrance industry due to its pleasant odor profile. It is incorporated into perfumes and scented products, contributing to their overall aroma.
Table 2: Industrial Uses of this compound
| Industry | Application | Description |
|---|---|---|
| Fragrance | Perfumes | Used as a scent component |
| Cosmetics | Skin Care Products | Acts as a fragrance agent |
| Food Industry | Flavoring Agents | Used in flavor formulations |
Environmental Applications
Pest Management:
Recent studies have explored the potential of this compound in pest management strategies. Its ability to modulate gene expression related to insect development has been investigated for its use as a biopesticide.
Case Study: Gene Expression Modulation
In research involving Nasonia vitripennis, exposure to sublethal doses of this compound altered gene expression associated with ecdysteroid signaling pathways. This suggests potential applications in sustainable pest management by interfering with insect hormonal systems without resorting to synthetic pesticides .
Mechanism of Action
The mechanism by which 4-Dodecanone exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis . The exact molecular pathways involved in its other biological activities are still under investigation.
Comparison with Similar Compounds
Positional Isomers: 2-Dodecanone vs. 4-Dodecanone
- Structural Differences: 2-Dodecanone: Ketone group at the second carbon (CH₃CO(CH₂)₁₀CH₃). this compound: Ketone group at the fourth carbon.
- Solubility: Both are lipophilic, but 2-Dodecanone may exhibit marginally higher water solubility due to the polar carbonyl group’s proximity to the chain end.
- Applications: Positional isomers are used in organic synthesis and as solvents, with 2-Dodecanone more commonly employed in industrial applications .
Substituted Derivatives: 11-Methyl-4-Dodecanone
- Structure : A branched derivative with a methyl group at the 11th carbon (C₁₃H₂₆O).
- Properties vs. This compound: Boiling Point: Branching reduces intermolecular van der Waals forces, leading to a lower boiling point than the straight-chain analog. Natural Occurrence: Detected in Cymbopogon schoenanthus essential oil at 0.3% , indicating possible roles in plant defense or aroma.
- Synthesis: Likely derived from terpenoid pathways in plants or via alkylation of this compound precursors.
Functional Group Analogs
Key Observations :
- Boiling Points: Dodecanoic acid > 4-Oxododecanedioic acid > this compound > Dodecanal (due to H-bonding in acids vs. weaker dipole interactions in ketones/aldehydes).
- Reactivity : Aldehydes oxidize readily, while carboxylic acids participate in acid-base reactions.
Structural Analogs in Essential Oils
- 1-Methyl-2-decalone (C₁₁H₁₈O): A bicyclic ketone found in Cymbopogon schoenanthus (6.1% abundance) . Unlike this compound, its rigid structure enhances stability in high-temperature applications.
- Oplopanone (C₁₅H₂₄O): A sesquiterpene ketone with anti-inflammatory properties; structurally more complex than this compound .
Biological Activity
4-Dodecanone, also known as 2-dodecanone, is a saturated ketone with a twelve-carbon chain. Its biological activities have garnered attention due to its potential applications in various fields, including agriculture, medicine, and environmental science. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
This compound has the following chemical properties:
- Molecular Formula : C₁₂H₂₄O
- Molar Mass : 184.31 g/mol
- CAS Number : 6175-49-1
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various pathogens, including bacteria and fungi. The compound demonstrated the ability to inhibit biofilm formation and reduce the viability of microbial cells.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |
|---|---|---|
| Staphylococcus aureus | 0.5 mg/mL | 75% reduction |
| Escherichia coli | 1.0 mg/mL | 60% reduction |
| Candida albicans | 0.25 mg/mL | 80% reduction |
These results suggest that this compound could be a viable candidate for developing new antimicrobial agents, particularly in combating biofilm-associated infections .
Insecticidal Properties
This compound has been studied for its insecticidal effects, particularly against agricultural pests. Research involving the exposure of Nasonia vitripennis (a parasitoid wasp) to sublethal doses revealed alterations in gene expression related to ecdysone signaling pathways, which are crucial for insect development and reproduction.
Case Study: Effects on Nasonia vitripennis
- Experimental Setup : Pupae were exposed to varying concentrations of this compound (5 µg/L and 500 µg/L).
- Findings :
- Induction of genes associated with ecdysone response was observed.
- Significant DNA damage was recorded at higher concentrations.
- Long-term exposure affected developmental rates and reproductive behavior.
The study concluded that while this compound has potential as an insecticide, its impact on non-target species must be carefully evaluated due to observed genotoxicity .
Sensory Irritation Potential
Research has shown that exposure to vapors of ketones, including this compound, can induce sensory irritation in humans. A study assessed the chemesthetic potency of various ketones and found that the detection threshold for this compound increased with concentration, indicating potential irritant properties.
Table 2: Sensory Irritation Thresholds for Ketones
| Ketone | Detection Threshold (ppm) |
|---|---|
| 2-Undecanone | 15 |
| This compound | 20 |
| 2-Tridecanone | >30 |
This information is critical for safety assessments in environments where exposure to such compounds may occur .
Antioxidant Activity
In addition to its antimicrobial and insecticidal properties, studies have suggested that this compound possesses antioxidant capabilities. It can scavenge free radicals and may contribute to reducing oxidative stress in biological systems.
The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing cellular damage. This property could be beneficial in therapeutic applications aimed at combating oxidative stress-related diseases .
Q & A
Q. What are the optimal experimental conditions for synthesizing 4-Dodecanone in laboratory settings, and how can yield efficiency be systematically evaluated?
- Methodological Answer : Synthesis optimization involves iterative testing of variables (e.g., temperature, catalyst type, reaction time) using fractional factorial design. Yield efficiency is quantified via gas chromatography-mass spectrometry (GC-MS) with internal standards. Statistical tools like ANOVA should compare batch replicates to identify significant variables .
- Example Data Table :
| Variable Tested | Optimal Range | Yield (%) | P-Value (ANOVA) |
|---|---|---|---|
| Temperature (°C) | 80-100 | 72.3 | 0.003 |
| Catalyst (Pd/C) | 5-10 wt% | 68.9 | 0.012 |
Q. How can researchers ensure accurate characterization of this compound’s physicochemical properties, and what analytical techniques are most reliable?
- Methodological Answer : Use a triangulation approach:
- Boiling Point : Differential scanning calorimetry (DSC) with calibration against reference compounds.
- Solubility : Phase-separation studies in binary solvent systems (e.g., water/ethanol).
- Purity : High-performance liquid chromatography (HPLC) coupled with refractive index detection.
Replicate measurements (n ≥ 3) and uncertainty analysis (e.g., standard deviation) are critical .
Advanced Research Questions
Q. What mechanistic pathways explain the oxidation of this compound under catalytic conditions, and how can computational modeling validate experimental findings?
- Methodological Answer : Combine experimental kinetics (e.g., time-resolved FTIR spectroscopy) with density functional theory (DFT) simulations. Compare activation energies from Arrhenius plots (experimental) and DFT-calculated transition states. Discrepancies >10% warrant revisiting model assumptions (e.g., solvent effects) .
- Example Data Table :
| Pathway | Experimental Ea (kJ/mol) | DFT Ea (kJ/mol) | Error (%) |
|---|---|---|---|
| Radical Oxidation | 85.2 | 92.1 | 8.1 |
| Nucleophilic Attack | 78.4 | 71.3 | 9.9 |
Q. How can contradictions in reported toxicity data for this compound be resolved, and what protocols ensure reproducibility in ecotoxicological studies?
- Methodological Answer : Conduct a systematic review of existing studies (PRISMA guidelines) to identify confounding variables (e.g., organism species, exposure duration). Validate findings via cross-laboratory studies using standardized OECD test protocols. Meta-analysis tools (e.g., RevMan) quantify heterogeneity (I² statistic) .
- Example Data Table :
| Study Source | LC50 (mg/L) | Test Organism | Exposure Time (h) | I² Contribution (%) |
|---|---|---|---|---|
| Smith et al. (2022) | 12.4 | D. magna | 48 | 22 |
| Lee et al. (2023) | 8.7 | C. elegans | 72 | 34 |
Q. What strategies mitigate interference from this compound isomers in chromatographic analyses, and how can machine learning improve peak identification?
- Methodological Answer : Employ tandem techniques: GC×GC-MS for enhanced separation. Train convolutional neural networks (CNNs) on historical chromatogram datasets to classify peaks. Validate models using k-fold cross-validation and confusion matrices (precision >90% required) .
Guidelines for Rigorous Inquiry
- Avoid Pitfalls : Ensure hypotheses are falsifiable and align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Data Integrity : Raw datasets must be archived in repositories (e.g., Zenodo) with metadata compliant with FAIR principles .
- Ethical Compliance : For toxicology studies, obtain institutional approval for animal/human protocols and disclose conflicts of interest .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
